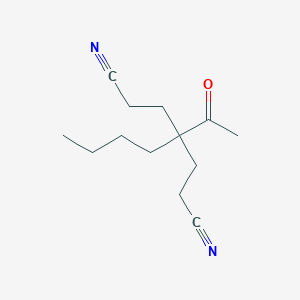![molecular formula C16H16BrNO4S B274515 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone](/img/structure/B274515.png)
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 11-7082 and is a potent inhibitor of the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
作用機序
BAY 11-7082 inhibits the NF-κB signaling pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and degradation of IκBα, which leads to the activation of NF-κB. BAY 11-7082 inhibits the phosphorylation of IKKβ, which prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This inhibition of NF-κB has been linked to the anti-inflammatory and anti-cancer properties of BAY 11-7082.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, BAY 11-7082 has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
BAY 11-7082 has various advantages and limitations for lab experiments. One of the advantages is its potency as an inhibitor of the NF-κB signaling pathway. This allows for the efficient inhibition of NF-κB in various cell types and experimental conditions. Another advantage is its stability in aqueous solutions, which allows for the easy preparation of stock solutions. However, one of the limitations is its cytotoxicity at high concentrations, which can affect the viability of cells in culture. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
BAY 11-7082 has various potential future directions for scientific research. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Another direction is the development of novel analogs with improved properties and potential therapeutic applications. BAY 11-7082 can also be used as a tool compound to study the NF-κB signaling pathway and its role in various cellular processes. In addition, BAY 11-7082 can be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, BAY 11-7082 has significant potential for further scientific research and potential therapeutic applications.
合成法
The synthesis of BAY 11-7082 involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone. The synthesis of BAY 11-7082 is a well-established method and has been reported in various scientific journals.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. BAY 11-7082 has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C16H16BrNO4S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H16BrNO4S/c17-14-5-6-15(13-4-2-1-3-12(13)14)23(20,21)11-16(19)18-7-9-22-10-8-18/h1-6H,7-11H2 |
InChIキー |
NRPPDTHYFZUVLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
正規SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)